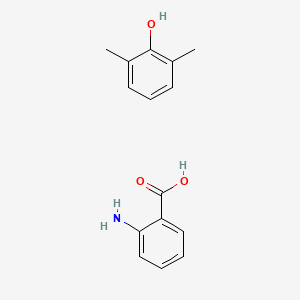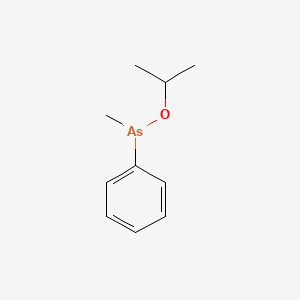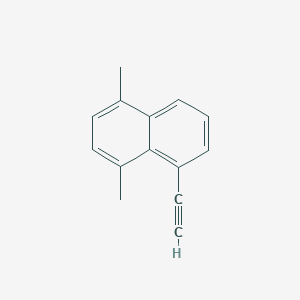
5-Ethynyl-1,4-dimethylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-1,4-dimethylnaphthalene is an organic compound with the molecular formula C14H12 It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the 5th position and two methyl groups at the 1st and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1,4-dimethylnaphthalene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dimethylnaphthalene.
Bromination: The 5th position of 1,4-dimethylnaphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Bromination: Large-scale bromination of 1,4-dimethylnaphthalene.
Catalytic Coupling: Use of industrial-grade palladium and copper catalysts for the Sonogashira coupling reaction.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-1,4-dimethylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-ethynyl-1,4-dimethylnaphthoquinone.
Reduction: Formation of 5-ethyl-1,4-dimethylnaphthalene.
Substitution: Formation of halogenated derivatives like 5-bromo-1,4-dimethylnaphthalene.
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-1,4-dimethylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-Ethynyl-1,4-dimethylnaphthalene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethynylnaphthalene: Similar structure but lacks the methyl groups.
2-Ethynylnaphthalene: Ethynyl group at the 2nd position instead of the 5th.
5-Ethynyl-1,4-diethylnaphthalene: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
5-Ethynyl-1,4-dimethylnaphthalene is unique due to the specific positioning of the ethynyl and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64524-88-5 |
|---|---|
Molekularformel |
C14H12 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
5-ethynyl-1,4-dimethylnaphthalene |
InChI |
InChI=1S/C14H12/c1-4-12-6-5-7-13-10(2)8-9-11(3)14(12)13/h1,5-9H,2-3H3 |
InChI-Schlüssel |
IURIUWFAMQJMQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C2=C(C=CC=C12)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
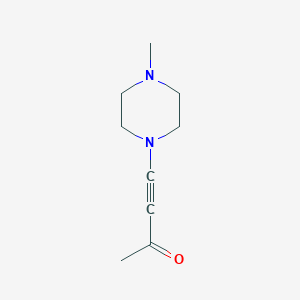
![Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane](/img/structure/B14482792.png)
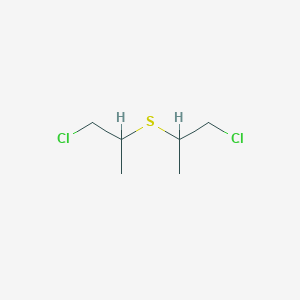
![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)

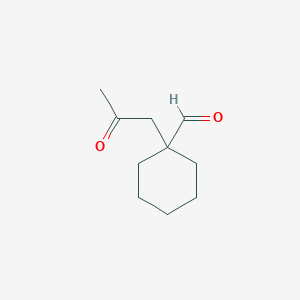
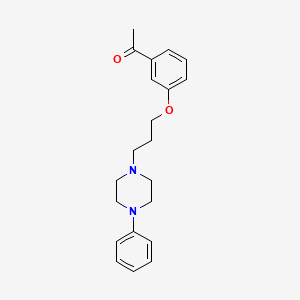
![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
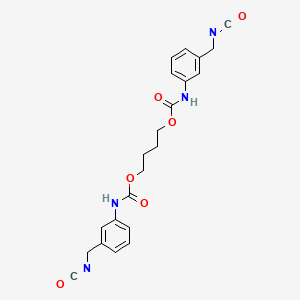
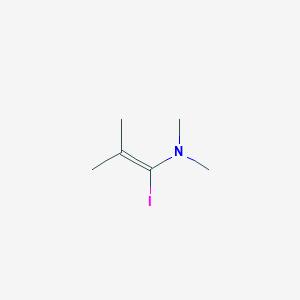
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
